molecular formula C17H20N4O3 B7073940 N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B7073940
M. Wt: 328.4 g/mol
InChI Key: ROFCUECHINNMDK-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an oxan-4-yl group, a pyrrolidin-3-yl group, and an imidazo[1,2-a]pyridine core, making it a unique and multifunctional molecule.

Properties

IUPAC Name

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-16(14-11-20-7-2-1-3-15(20)18-14)19-13-4-8-21(17(13)23)12-5-9-24-10-6-12/h1-3,7,11-13H,4-6,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFCUECHINNMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NC(=O)C2=CN3C=CC=CC3=N2)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic synthesis. One common approach is:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. Conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Pyrrolidin-3-yl Group: This step may involve the use of a pyrrolidine derivative, which can be introduced via nucleophilic substitution or addition reactions.

    Attachment of the Oxan-4-yl Group: This can be done through a variety of methods, including etherification or esterification reactions, depending on the specific functional groups present on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl and pyrrolidin-3-yl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic and nucleophilic substitution reactions. Halogenation and alkylation are common examples.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These include compounds with similar core structures but different substituents, such as imidazo[1,2-a]pyridine-3-carboxamides.

    Pyrrolidin-2-one Derivatives: Compounds with a pyrrolidin-2-one core, which may have different biological activities.

Uniqueness

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

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